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Abstract
Osimertinib (marketed as Tagrisso™) is a third-generation, irreversible epidermal growth factor

receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment landscape

for non-small cell lung cancer (NSCLC).[1][2][3] It is specifically designed to target both EGFR-

sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance

mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs.

[2][4][5] This guide provides an in-depth overview of the chemical structure, physicochemical

properties, mechanism of action, pharmacokinetics, and pharmacodynamics of osimertinib.

Detailed experimental protocols and a summary of key clinical trial data are also presented to

provide a comprehensive resource for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties
Osimertinib, with the chemical name N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-

1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide, is a mono-anilino-pyrimidine

compound.[2][6] It is administered as a mesylate salt.[3]

Chemical Structure:

Osimertinib Chemical Structure

Figure 1. Chemical Structure of Osimertinib.
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A summary of the key physicochemical properties of osimertinib is provided in the table below.

Property Value Reference

Molecular Formula C28H33N7O2 [3]

Molecular Weight 499.619 g/mol [3]

CAS Number 1421373-65-0 [3]

Water Solubility 0.0224 mg/mL [1]

logP 4.47 [1]

pKa (Strongest Acidic) 13.64 [1]

pKa (Strongest Basic) 8.87 [1]

Mechanism of Action
Osimertinib is a potent and selective inhibitor of mutant EGFR.[7] It forms a covalent bond with

the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, leading to

irreversible inhibition of its activity.[2][8][9] A key advantage of osimertinib is its significantly

higher potency for mutant forms of EGFR (including T790M, L858R, and exon 19 deletions)

compared to wild-type EGFR.[1][2][6] This selectivity contributes to a more favorable safety

profile with reduced off-target effects.[1][10]

By inhibiting EGFR signaling, osimertinib effectively blocks downstream pathways crucial for

cancer cell proliferation, survival, and growth, including the RAS-RAF-MEK-ERK and PI3K-

AKT-mTOR pathways.[8][11][12]

Signaling Pathway
The EGFR signaling pathway is a complex network that regulates key cellular processes. Upon

ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for

various adaptor proteins and enzymes. This initiates a cascade of downstream signaling

events. Osimertinib's inhibition of mutant EGFR effectively shuts down these pro-tumorigenic

signals.
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Diagram 1: Simplified EGFR Signaling Pathway and the inhibitory action of Osimertinib.

Pharmacokinetics
The pharmacokinetic profile of osimertinib has been well-characterized in clinical studies.
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Parameter Value Reference

Bioavailability 70% [13]

Time to Cmax (Tmax) 6 hours (median) [1]

Plasma Protein Binding 95% [1]

Volume of Distribution (Vd) 918 L [1]

Metabolism
Primarily via CYP3A4/5

(oxidation and dealkylation)
[1][7]

Major Metabolites AZ7550, AZ5104 [1]

Elimination Half-life (t1/2) 48 hours [1][14]

Clearance (CL/F) 14.3 L/h [7][14]

Excretion Feces (68%), Urine (14%) [1][14]

Pharmacodynamics
The pharmacodynamic effects of osimertinib are directly linked to its inhibition of EGFR.

Clinical studies have demonstrated a clear relationship between osimertinib exposure and both

efficacy and safety outcomes.
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Parameter Finding Reference

Efficacy

No direct relationship between

exposure and efficacy was

identified over the dose range

studied.

[15]

Safety (Rash, Diarrhea)

A linear relationship was

observed between exposure

and the occurrence of rash or

diarrhea.

[15]

Cardiac Safety (QTc

Prolongation)

A concentration-dependent

prolongation of the QTc

interval has been observed,

with a predicted mean

increase of 14.2 ms at the 80

mg once-daily dose.

[15][16][17]

Experimental Protocols
Synthesis of Osimertinib
While multiple synthetic routes for osimertinib exist, a common approach involves a multi-step

process. An illustrative final step in one of the published protocols is provided below. This is for

informational purposes and should be adapted based on laboratory-specific conditions and

safety protocols.

Final Acylation and Elimination Step:

Reaction: The precursor amine is acylated with 3-chloropropanoyl chloride, followed by an

elimination reaction to form the acrylamide moiety.[18]

Reagents and Conditions:

Precursor amine (e.g., OSIM-008)

3-chloropropanoyl chloride (OSIM-009)
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Base (e.g., Triethylamine - TEA)

Solvent (e.g., Acetonitrile)

The reaction is typically carried out at a controlled temperature, followed by workup and

purification.[18]

Start Dissolve Precursor Amine
in Acetonitrile Add Triethylamine (TEA) Cool to 0°C Add 3-Chloropropanoyl Chloride

(dropwise)
Stir at Room Temperature
(Acylation & Elimination)

Quench Reaction
(e.g., with water) Extract Product Purify by Chromatography Characterize Final Product

(NMR, MS, etc.) End

Click to download full resolution via product page

Diagram 2: Illustrative workflow for the final steps of Osimertinib synthesis.

In Vitro Kinase Assay
To determine the inhibitory activity of osimertinib against various EGFR mutants, an in vitro

kinase assay can be performed.

Principle: Measure the phosphorylation of a substrate by the EGFR kinase domain in the

presence of varying concentrations of the inhibitor.

Materials:

Recombinant human EGFR kinase domain (wild-type and mutants)

Substrate (e.g., a synthetic peptide)

ATP (with a radiolabel or coupled to a detection system)

Osimertinib

Assay buffer

Procedure:

Prepare serial dilutions of osimertinib.
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In a multi-well plate, combine the EGFR kinase, substrate, and osimertinib at various

concentrations.

Initiate the reaction by adding ATP.

Incubate at a controlled temperature for a specific time.

Stop the reaction.

Quantify the amount of phosphorylated substrate.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to

determine the IC50 value.

Mechanisms of Resistance
Despite the efficacy of osimertinib, acquired resistance can develop. The mechanisms of

resistance are broadly categorized as EGFR-dependent and EGFR-independent.

EGFR-Dependent: The most common mechanism is the acquisition of a C797S mutation in

the EGFR kinase domain, which prevents the covalent binding of osimertinib.[2][5][9] Other

less frequent EGFR mutations have also been identified.[5]

EGFR-Independent: These mechanisms involve the activation of bypass signaling pathways

that circumvent the need for EGFR signaling.[4][19] Examples include:

MET amplification[9]

HER2 amplification[9]

Mutations in downstream signaling molecules such as KRAS, BRAF, and PIK3CA[5][9]

Histologic transformation to small cell lung cancer
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Diagram 3: Overview of Osimertinib resistance mechanisms.

Clinical Trials
Osimertinib has been extensively evaluated in numerous clinical trials, leading to its approval

for various indications in NSCLC. A summary of key trials is presented below.
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Trial Name (NCT
Number)

Phase Patient Population Key Findings

AURA3

(NCT02151981)
III

EGFR T790M-positive

advanced NSCLC,

progressed on first-

line EGFR-TKI

Osimertinib

significantly improved

progression-free

survival compared to

platinum-based

chemotherapy.

FLAURA

(NCT02296125)
III

Treatment-naïve,

EGFR-mutated

advanced NSCLC

Osimertinib

demonstrated superior

progression-free

survival and overall

survival compared to

first-generation

EGFR-TKIs (erlotinib

or gefitinib).[4]

ADAURA

(NCT02511106)
III

Early-stage (IB-IIIA)

EGFR-mutated

NSCLC after complete

tumor resection

Adjuvant osimertinib

showed a significant

improvement in

disease-free survival.

[20]

Conclusion
Osimertinib represents a significant advancement in the targeted therapy of EGFR-mutated

NSCLC. Its unique chemical structure and mechanism of action, conferring high potency

against sensitizing and resistance mutations while sparing wild-type EGFR, have translated

into substantial clinical benefits. A thorough understanding of its properties, as detailed in this

guide, is essential for ongoing research and the development of next-generation therapies to

overcome emerging resistance mechanisms.
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To cite this document: BenchChem. [Osimertinib: A Comprehensive Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12395932#compound-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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